

Application Notes and Protocols for 4-Formyl-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Formyl-2,6-dimethylbenzoic acid

Cat. No.: B3123227

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling, storage, and application guidelines for **4-Formyl-2,6-dimethylbenzoic acid** (CAS No. 306296-76-4). The information is intended to support its safe and effective use in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical and Physical Properties

4-Formyl-2,6-dimethylbenzoic acid is a substituted aromatic carboxylic acid. While comprehensive, experimentally verified physical property data is limited in publicly available literature, the following table summarizes key identifiers and available data.

Property	Value	Source
CAS Number	306296-76-4	Multiple Supplier Catalogs
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1]
Molecular Weight	178.18 g/mol	[2]
Boiling Point	342.4 ± 35.0 °C (Predicted)	[1]

Note: Physical property data, especially boiling point, should be treated as estimates until experimentally verified.

Safety and Handling

Hazard Summary: **4-Formyl-2,6-dimethylbenzoic acid** is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
- Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
- Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.

Handling Protocol:

- Ensure work is conducted in a well-ventilated area, preferably a fume hood.
- Avoid inhalation of dust or fumes.
- Prevent contact with skin and eyes.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the handling area.

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

- Store in a tightly closed container.
- Keep in a dry, cool, and well-ventilated place.
- Protect from moisture.
- Incompatible Materials: Strong oxidizing agents.

Application Notes

4-Formyl-2,6-dimethylbenzoic acid and its esters are valuable intermediates in the synthesis of heterocyclic compounds for pharmaceutical applications. A notable application is in the preparation of quinazoline derivatives.

Quinazolines are a class of compounds with a wide range of biological activities, including the inhibition of platelet aggregation. Esters of **4-Formyl-2,6-dimethylbenzoic acid** can serve as precursors to substituted quinazolines. For instance, an ethyl ester of a substituted **4-formyl-2,6-dimethylbenzoic acid** has been used in the synthesis of a 2-phenyl-7-ethoxycarbonyl-6,8-dimethylquinazoline, which has potential applications in the prevention and treatment of thrombosis.^[3]

The formyl and carboxylic acid (or ester) functionalities allow for sequential or one-pot reactions to build the quinazoline ring system. The general synthetic approach involves the reaction of the formyl group with a source of ammonia to form an intermediate that subsequently cyclizes.

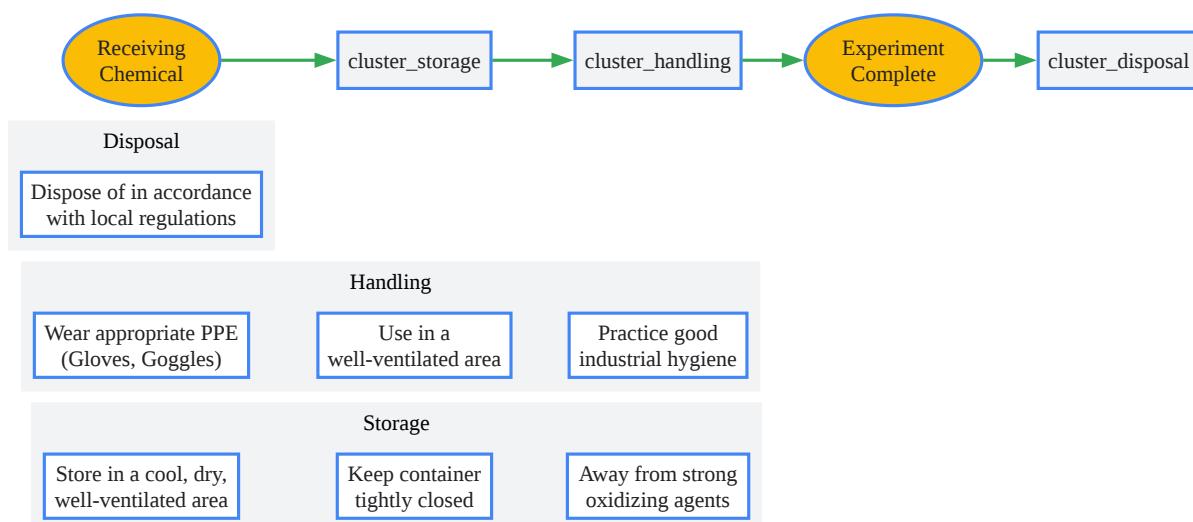
Experimental Protocols

The following is a representative protocol for a reaction type where an ester of **4-Formyl-2,6-dimethylbenzoic acid** is used, based on procedures described in patent literature for analogous compounds.^[3]

Synthesis of a Quinazoline Derivative from an Ester of **4-Formyl-2,6-dimethylbenzoic Acid**

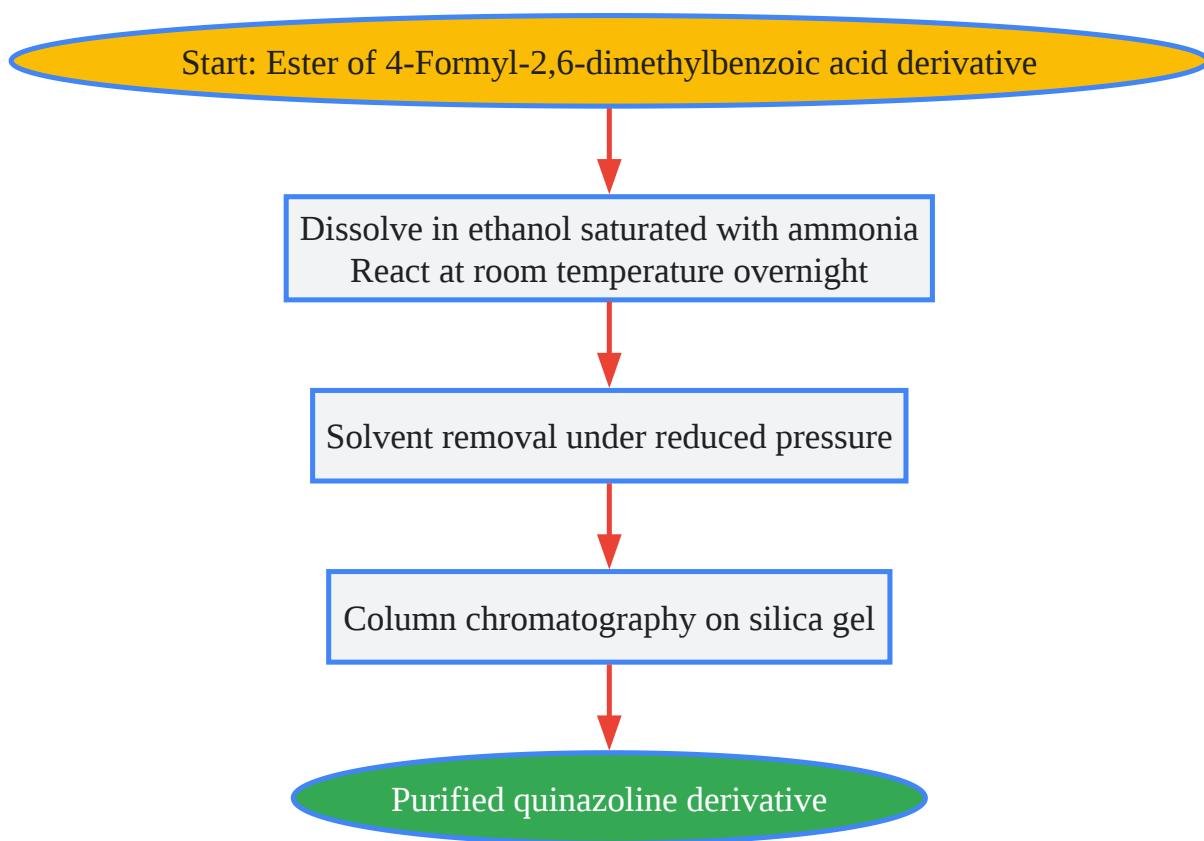
This protocol outlines the general steps for the cyclization of an ester of a substituted **4-formyl-2,6-dimethylbenzoic acid** with ammonia to form a quinazoline ring system.

Materials:


- Ester of a substituted **4-Formyl-2,6-dimethylbenzoic acid** (e.g., ethyl 3-amino-4-formyl-2,6-dimethylbenzoate)
- Ethanol, saturated with ammonia
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., diethyl ether, n-hexane)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- Dissolve the ester of the substituted **4-Formyl-2,6-dimethylbenzoic acid** in ethanol saturated with ammonia in a round-bottom flask.
- Allow the solution to stand at room temperature overnight, with stirring.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel.


- Elute the column with a suitable solvent system (e.g., a gradient of n-hexane and diethyl ether).
- Collect the fractions containing the desired product.
- Evaporate the solvent from the collected fractions to yield the purified quinazoline derivative.
- Further recrystallization from a suitable solvent system (e.g., diethyl ether/n-hexane) may be performed to obtain a product of high purity.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling and storage of **4-Formyl-2,6-dimethylbenzoic acid**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of a quinazoline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethyl-4-formyl-benzoic acid | 306296-76-4 [chemicalbook.com]
- 2. Aromatic Carboxylic Acid Derivatives | Pharma Intermediates (107) [myskinrecipes.com]
- 3. GB2143814A - Quinazolines - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Formyl-2,6-dimethylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3123227#handling-and-storage-of-4-formyl-2-6-dimethylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com